5-Cyclopropoxy-N-methyl-6-(methylthio)pyridin-3-amine
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Overview
Description
5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-3-amine core structure. It is known for its high purity, typically not less than 98% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-2-AMINE
- 5-CYCLOPROPOXY-N-METHYL-6-(METHYLTHIO)PYRIDIN-3-AMINE
Uniqueness
The uniqueness of 5-CYCLOPROPOXY-N-METHYL-6-(METHYLSULFANYL)PYRIDIN-3-AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy and methylsulfanyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C10H14N2OS |
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Molecular Weight |
210.30 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-6-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2OS/c1-11-7-5-9(13-8-3-4-8)10(14-2)12-6-7/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
NCLIKDSJRXHJFE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(N=C1)SC)OC2CC2 |
Origin of Product |
United States |
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